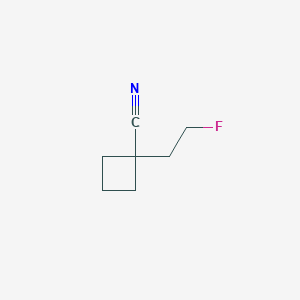
1-(2-Fluoroethyl)cyclobutanecarbonitrile
Vue d'ensemble
Description
1-(2-Fluoroethyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C7H10FN . It has a molecular weight of 127.16 g/mol . This compound is intended for research use only and is not intended for human or veterinary use.
Physical And Chemical Properties Analysis
1-(2-Fluoroethyl)cyclobutanecarbonitrile has a density of 1.0±0.1 g/cm3 and a boiling point of 203.5±5.0 °C at 760 mmHg .Applications De Recherche Scientifique
Synthesis and Material Applications
- Fluoropolymers in Supercritical Carbon Dioxide : The synthesis of fluoropolymers, known for their high-performance properties in technologically demanding applications, can be facilitated in supercritical fluids like carbon dioxide. This method addresses environmental concerns associated with traditional solvents like chlorofluorocarbons (DeSimone, Guan, & Elsbernd, 1992).
Chemical Reaction Dynamics
- Fluoro‐Ene Reaction in Enyne‐Allenes : Research on fluoroalkyl-substituted enyne-allenes, synthesized to explore the possibility of a fluoro-ene reaction, showed that fluorine atom transfer was not observed, favoring the formation of 1H-cyclobuta[a]indenes despite high strain energy. This indicates the kinetic favorability of cyclobutene formation over fluorine shifts (Çinar et al., 2014).
Novel Synthesis Methods
- Synthesis of Monofluorocyclobutanes : A novel approach for synthesizing various new 1-fluoro-1-alkyl(or aryl)-2-substituted cyclobutanes from 1-alkyl(or aryl)cyclopropyl carbinols has been established. This method uses a combination of ring expansion and fluorination (Kanemoto, Shimizu, & Yoshioka, 1987).
Photophysics and Fluorescence Studies
- Photoactive Chromophore Studies : Research involving photoactive chromophores like 2-Naphthyl-labeled ladderanes provides insights into ground state interchromophore interactions, fluorescence characteristics, and electronic structures. These studies are crucial in understanding the photophysical behavior of complex organic molecules (Li and Fox, 1996).
Potential Medical Applications
- PET Tracer for Tumor Delineation : The synthesis of Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), aimed for positron emission tomography (PET), indicates the potential of such compounds in tumor detection and imaging (Shoup & Goodman, 1999).
Propriétés
IUPAC Name |
1-(2-fluoroethyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FN/c8-5-4-7(6-9)2-1-3-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRFCNSAUAQZNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCF)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoroethyl)cyclobutanecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-oxo-2'-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1393645.png)
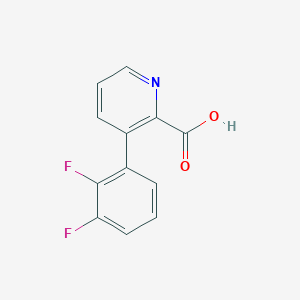
![1-[(Dimethylamino)(2-fluorophenyl)methyl]-2-naphthol](/img/structure/B1393650.png)
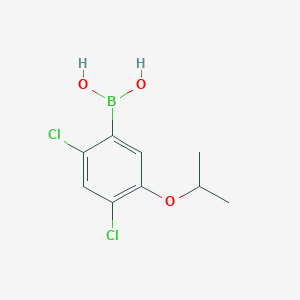


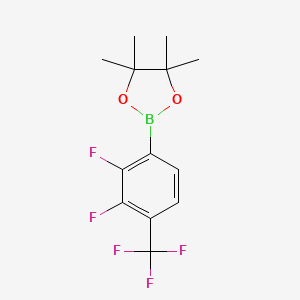
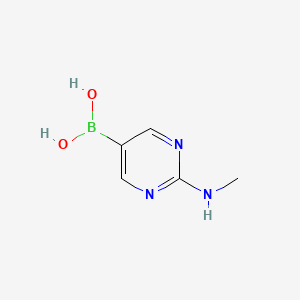
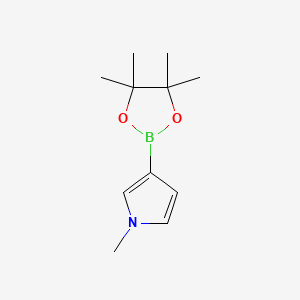

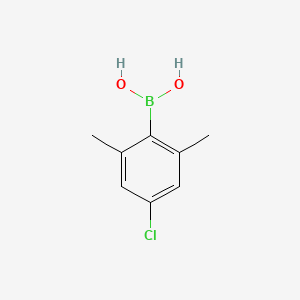

![2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393667.png)
